molecular formula C5H4K2O5 B1628586 Dipotassium oxoglurate CAS No. 39649-91-7

Dipotassium oxoglurate

Cat. No.: B1628586
CAS No.: 39649-91-7
M. Wt: 222.28 g/mol
InChI Key: VTYGSWGUBDXCRA-UHFFFAOYSA-L
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Description

Dipotassium oxoglurate, also known as dipotassium 2-oxoglutarate, is a salt of 2-oxoglutaric acid. It is an important intermediate in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that provides energy in aerobic organisms. This compound plays a crucial role in various biochemical processes, including amino acid metabolism and the biosynthesis of several important biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium oxoglurate can be synthesized through the neutralization of 2-oxoglutaric acid with potassium hydroxide. The reaction typically involves dissolving 2-oxoglutaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, this compound is produced using similar neutralization methods but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium oxoglurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium oxoglurate has a wide range of applications in scientific research:

Mechanism of Action

Dipotassium oxoglurate exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for 2-oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This reaction is crucial for the production of energy in the form of ATP. Additionally, this compound is involved in the regulation of amino acid metabolism and the biosynthesis of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • Sodium oxoglurate
  • Calcium oxoglurate
  • Magnesium oxoglurate

Uniqueness

Dipotassium oxoglurate is unique due to its specific potassium ion content, which can influence its solubility and reactivity compared to other salts of 2-oxoglutaric acid. This makes it particularly useful in applications where potassium ions are preferred or required .

Properties

IUPAC Name

dipotassium;2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.2K/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYGSWGUBDXCRA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4K2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39649-91-7, 997-43-3
Record name Dipotassium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039649917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hydrogen 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPOTASSIUM OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6XP8227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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